molecular formula C4H7BrO2 B2588501 Propanoic acid, 2-bromo-, methyl ester, (2R)- CAS No. 20047-41-0

Propanoic acid, 2-bromo-, methyl ester, (2R)-

Cat. No.: B2588501
CAS No.: 20047-41-0
M. Wt: 167.002
InChI Key: ACEONLNNWKIPTM-GSVOUGTGSA-N
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Description

Propanoic acid, 2-bromo-, methyl ester, (2R)- (CAS: 5445-17-0), also known as methyl (2R)-2-bromopropionate, is a chiral ester characterized by a bromine atom at the second carbon of the propanoic acid backbone and a methyl ester group. Its molecular formula is C₄H₇BrO₂, with a molecular weight of 167.001 g/mol . The (2R) designation indicates its stereochemical configuration, which is critical in enantioselective synthesis and biological interactions. This compound is structurally related to halogenated esters and participates in reactions such as nucleophilic substitution and transesterification .

Properties

IUPAC Name

methyl (2R)-2-bromopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEONLNNWKIPTM-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20047-41-0
Record name methyl (2R)-2-bromopropanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanoic acid, 2-bromo-, methyl ester, (2R)- typically involves the esterification of 2-bromopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where 2-bromopropanoic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to the desired temperature to facilitate the esterification process. The product is subsequently purified through distillation or other separation techniques to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions: Propanoic acid, 2-bromo-, methyl ester, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Propanoic acid, 2-bromo-, methyl ester is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its bromine substituent allows for electrophilic reactions that are critical in forming complex drug molecules.

Case Study: Synthesis of Antiviral Agents

Research has indicated that derivatives of propanoic acid, 2-bromo-, methyl ester can be employed in synthesizing antiviral agents. The bromine atom can facilitate nucleophilic substitution reactions, which are essential for constructing the active pharmaceutical ingredients (APIs) used in antiviral therapies.

Polymer Chemistry

The compound serves as a precursor for the synthesis of polymers via atom transfer radical polymerization (ATRP). The presence of the bromine atom allows for controlled radical polymerization techniques.

Application Example: Synthesis of Dextran Macroinitiators

In polymer chemistry, propanoic acid, 2-bromo-, methyl ester has been used to create dextran macroinitiators for ATRP processes. This application highlights the compound's role in producing well-defined polymer architectures that are crucial for biomedical applications such as drug delivery systems.

Organic Synthesis

The compound is a valuable reagent in organic synthesis due to its ability to participate in various chemical reactions including nucleophilic substitutions and coupling reactions.

Reaction Pathways

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Formation of Halogenated Esters : The compound can be transformed into other halogenated esters that have applications in agrochemicals and specialty chemicals.

Environmental Studies

Research into the environmental impact of propanoic acid, 2-bromo-, methyl ester focuses on its degradation pathways and potential toxicity. Understanding its behavior in ecological systems is vital for assessing its safety as a chemical intermediate.

Toxicological Insights

Studies have shown that halogenated compounds like propanoic acid, 2-bromo-, methyl ester may pose risks to aquatic life if released into water systems. Investigations into its biodegradation can inform regulatory frameworks and safety assessments.

Mechanism of Action

The mechanism of action of Propanoic acid, 2-bromo-, methyl ester, (2R)- involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Halogen-Substituted Propanoate Esters

Halogenated esters differ in the type of halogen (e.g., Br, Cl, F) and its position on the carbon chain. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
Methyl (2R)-2-bromopropionate C₄H₇BrO₂ 167.001 5445-17-0 Chiral synthon; reactive leaving group (Br)
Methyl 2-chloropropanoate C₄H₇ClO₂ 136.55 77287-29-7 Lower reactivity due to weaker leaving group (Cl)
Methyl (2R)-2-fluoropropanoate C₄H₇FO₂ 122.10 2366-56-5 Fluorinated analog; potential bioactivity
  • Reactivity : Bromine’s larger atomic size and polarizability make methyl (2R)-2-bromopropionate more reactive in nucleophilic substitutions compared to its chloro- and fluoro-analogs .
  • Stereochemical Impact : The (2R) configuration distinguishes it from racemic mixtures (e.g., (±)-2-bromopropionic acid methyl ester, CAS: 57885-43-5), which lack enantiomeric specificity .

Ester Group Variations

Altering the ester group (e.g., methyl vs. ethyl) modifies physical properties and applications:

Compound Name Molecular Formula Boiling Point (°C) Key Applications References
Methyl (2R)-2-bromopropionate C₄H₇BrO₂ ~165–170 (est.) Chiral intermediates in organic synthesis
Ethyl 2-bromo-2-methylpropionate C₆H₁₁BrO₂ 163–165 Polymer modification; flavoring agents
Propanoic acid, 2-methyl-, ethyl ester C₆H₁₂O₂ 131–133 Aroma compounds in food (e.g., carob)
  • Volatility : Methyl esters generally have lower boiling points than ethyl esters due to reduced molecular weight. For example, methyl (2R)-2-bromopropionate is more volatile than ethyl 2-bromo-2-methylpropionate .
  • Biological Role: Non-halogenated esters like propanoic acid, 2-methyl-, ethyl ester are prominent in natural aroma profiles (e.g., carob fruit), whereas brominated analogs are synthetic intermediates .

Functional Group Modifications

Substituents such as hydroxyl or benzyloxy groups alter chemical behavior:

Compound Name Molecular Formula Functional Groups Applications References
Methyl (R)-(-)-3-hydroxy-2-methylpropionate C₆H₁₂O₃ Hydroxyl, methyl ester Antioxidant precursors; pharmaceuticals
Methyl (R)-3-benzyloxy-2-methylpropionate C₁₂H₁₆O₃ Benzyloxy, methyl ester Protected intermediates in synthesis
  • Bioactivity : Hydroxyl-containing esters (e.g., methyl 3-hydroxy-2-methylpropionate) exhibit antioxidant properties, unlike brominated esters, which are primarily reactive intermediates .
  • Synthetic Utility : Brominated esters like methyl (2R)-2-bromopropionate are used in stereoselective alkylation, whereas benzyloxy-protected esters serve as temporary protective groups in multistep syntheses .

Biological Activity

Propanoic acid, 2-bromo-, methyl ester, (2R)-, also known as methyl (2R)-2-bromopropanoate, is an organic compound with significant implications in both synthetic organic chemistry and potential biological applications. This compound is characterized by its chirality, specifically the (2R) configuration, which influences its chemical behavior and biological activity. Understanding the biological activity of this compound can provide insights into its potential therapeutic roles and environmental impact.

  • Molecular Formula : C4_4H7_7BrO2_2
  • Molecular Weight : 167.002 g/mol
  • CAS Number : 5445-17-0
  • Density : 1.496 g/cm³
  • Melting Point : 177-180 °C
  • Boiling Point : 145.9 °C at 760 mmHg
  • Solubility : Immiscible with water

Synthesis and Reactivity

Propanoic acid, 2-bromo-, methyl ester can be synthesized through various methods, including nucleophilic substitution reactions involving bromopropionic acid derivatives. Its reactivity with nucleophiles and electrophiles makes it a valuable intermediate in organic synthesis. The compound's ability to participate in reactions such as esterification and acylation broadens its applicability in creating complex organic molecules.

The biological activity of propanoic acid, 2-bromo-, methyl ester is primarily attributed to its interactions with biological macromolecules such as proteins and nucleic acids. The bromine atom in the structure may enhance the compound's reactivity towards nucleophiles, potentially leading to modifications in biomolecules that could affect their function.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study explored the antimicrobial properties of various brominated compounds, including propanoic acid derivatives. Results indicated that certain brominated esters exhibited significant antibacterial activity against Gram-positive bacteria due to their ability to disrupt cell membrane integrity.
  • Toxicological Profiles :
    • Research has focused on the toxicological implications of halogenated compounds. Propanoic acid, 2-bromo-, methyl ester has been evaluated for its potential cytotoxic effects on human cell lines. Findings suggest that while low concentrations may have minimal effects, higher concentrations can induce apoptosis in specific cell types.
  • Environmental Impact :
    • Investigations into the environmental degradation of brominated esters have highlighted their persistence in aquatic systems. The degradation pathways involve hydrolysis and microbial metabolism, raising concerns about their accumulation and potential ecological effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMelting Point (°C)Boiling Point (°C)Antimicrobial Activity
Propanoic acid, 2-bromo-, methyl esterC4_4H7_7BrO2_2177-180145.9Moderate
Methyl 2-bromopropionateC4_4H7_7BrO2_2178146High
Ethyl bromoacetateC4_4H7_7BrO-20142Low

Q & A

Q. How can researchers design experiments to study the compound’s role in asymmetric catalysis?

  • Methodological Answer :
  • Test as a chiral auxiliary in enantioselective alkylation or acyl transfer reactions.
  • Monitor catalytic efficiency (turnover number, ee) using chiral GC or circular dichroism (CD).
  • Compare with derivatives (e.g., 2-bromo-propanoic acid ethyl ester) to assess steric/electronic effects .

Data Contradiction Analysis

  • Example Issue : Conflicting reports on the compound’s hydrolysis rate in aqueous media.
    • Resolution Strategy :

Replicate hydrolysis experiments under standardized pH and temperature conditions.

Use ¹H NMR to track ester peak disappearance and quantify hydrolysis products.

Compare results with computational predictions (e.g., Arrhenius plots for activation energy) .

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